molecular formula C19H16ClN3O B8491653 3-(1-chlorophthalazin-6-yl)-N-cyclopropyl-4-methylbenzamide

3-(1-chlorophthalazin-6-yl)-N-cyclopropyl-4-methylbenzamide

Cat. No.: B8491653
M. Wt: 337.8 g/mol
InChI Key: SPMYGJRVQIMTFT-UHFFFAOYSA-N
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Description

3-(1-chlorophthalazin-6-yl)-N-cyclopropyl-4-methylbenzamide is a useful research compound. Its molecular formula is C19H16ClN3O and its molecular weight is 337.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H16ClN3O

Molecular Weight

337.8 g/mol

IUPAC Name

3-(1-chlorophthalazin-6-yl)-N-cyclopropyl-4-methylbenzamide

InChI

InChI=1S/C19H16ClN3O/c1-11-2-3-13(19(24)22-15-5-6-15)9-17(11)12-4-7-16-14(8-12)10-21-23-18(16)20/h2-4,7-10,15H,5-6H2,1H3,(H,22,24)

InChI Key

SPMYGJRVQIMTFT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2CC2)C3=CC4=CN=NC(=C4C=C3)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 6-bromo-1-chlorophthalazine (0.11 g, 0.5 mmol), N-cyclopropyl-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (0.1 g, 0.5 mmol), and dichloro[1,1′-bis(diphenylphosphino)ferrocene]dichloride palladium(II) dichloromethane adduct (0.02 g, 0.02 mmol) in toluene (5 mL) was treated with 2 M aq. potassium carbonate (0.7 mL, 1 mmol). The mixture was stirred at 90° C. After about 15 hr, the mixture was cooled to RT and purified by flash chromatography (silica gel) eluting with 1/1 hexanes/ethyl acetate to 6% 2 M ammonia in MeOH/DCM to give the title compound as yellow solid. MS (ES+): 338 (M+H)+.
Quantity
0.11 g
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reactant
Reaction Step One
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5 mL
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solvent
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0.7 mL
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reactant
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Synthesis routes and methods II

Procedure details

A mixture of 6-bromo-1-chlorophthalazine (Example 1, 0.11 g, 0.5 mmol), N-cyclopropyl-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (0.1 g, 0.5 mmol), and dichloro[1,1′-bis(diphenylphosphino)ferrocene]dichloride palladium(ii) dichloromethane adduct (0.02 g, 0.02 mmol) in 5 mL toluene was treated with 2 M potassium carbonate (0.7 mL, 1 mmol). The mixture was stirred at 90° C. and followed by MS (product M+1=338) for 15 h. The mixture was cooled down to room temperature and purified directly via flash chromatography (silica gel) eluting with a gradient of 1/1 hexanes/EtOAc to 6% 2M ammonia in MeOH/DCM to give the title compound (0.12 g) as a yellow solid. Found MS (ES+): 338(M+H)+.
Quantity
0.11 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step Two
[Compound]
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product M
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

A mixture of 3-(1-hydroxyphthalazin-6-yl)-4-methylbenzoic acid (1.08 g, 3.85 mmol) and phosphorus oxychloride (25.0 mL, 268 mmol) was heated to 105° C. for 3 h. After cooling to RT, the solvents were removed in vacuo. The residue was re-dissolved in CH2Cl2 and treated carefully with cyclopropylamine (1.36 mL, 19.3 mmol) at RT. The mixture was diluted with sat aq. NaHCO3 and H2O and extracted with CH2Cl2 (4×). The combined organics were dried over Na2SO4, filtered and concentrated. The residue was purified using column chromatography (MeOH/CH2Cl2=0→3%). Found MS (ESI, pos. ion) m/z: 338 (M+1).
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
1.36 mL
Type
reactant
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0 (± 1) mol
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solvent
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0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

A suspension of 3-(1-hydroxyphthalazin-6-yl)-4-methylbenzoic acid (1.0 g, 3.6 mmol) in phosphorous oxychloride (4.9 mL, 54 mmol) was heated at 80° C. for 1 h. The solution was cooled and concentrated. Toluene (10 mL) was added and removed in vacuo. The brown syrup was resuspended in DCM (20 mL) and cooled to 0° C. Diisopropylethylamine (3.1 mL, 18 mmol) followed by cyclopropylamine (3.0 mL, 43 mmol) was added and the mixture was allowed to warm up to RT and stirred for 1 hour. The mixture was concentrated and the crude product was purified by silica gel chromatography (50-100% EtOAc in hexanes) to give 610 mg of 3-(1-chlorophthalazin-6-yl)-N-cyclopropyl-4-methylbenzamide as an off-white solid. MS (ES+)=338.1 (M+H)
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
4.9 mL
Type
reactant
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Three

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